methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid
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Description
The compound “methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom . It also has a propanamido group and a propanoate ester group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction . The propanamido and propanoate groups could be introduced through various functional group transformations .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the azetidine ring. The “(2S)” notation indicates that the compound has a specific stereochemistry, meaning that the spatial arrangement of the atoms is important .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The azetidine ring might be involved in ring-opening reactions. The propanamido and propanoate groups could participate in various reactions typical for amides and esters, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the propanamido and propanoate could make the compound soluble in polar solvents .Mechanism of Action
Without specific context, it’s hard to determine the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate, trifluoroacetic acid involves the reaction of 3-azetidinone with ethyl 2-bromo-2-methylpropanoate, followed by hydrolysis and subsequent reaction with trifluoroacetic anhydride.", "Starting Materials": [ "3-azetidinone", "ethyl 2-bromo-2-methylpropanoate", "sodium hydroxide", "trifluoroacetic anhydride", "methanol", "water" ], "Reaction": [ "Step 1: 3-azetidinone is reacted with ethyl 2-bromo-2-methylpropanoate in the presence of a base such as sodium hydroxide to form methyl (2S)-2-[3-(azetidin-3-yl)propanamido]propanoate.", "Step 2: The resulting product is then hydrolyzed with sodium hydroxide in methanol to remove the ethyl ester group and form the corresponding carboxylic acid.", "Step 3: Finally, the carboxylic acid is reacted with trifluoroacetic anhydride in the presence of a base such as sodium hydroxide to form the trifluoroacetic acid salt of the desired compound." ] } | |
CAS No. |
2305185-22-0 |
Molecular Formula |
C12H19F3N2O5 |
Molecular Weight |
328.3 |
Purity |
95 |
Origin of Product |
United States |
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